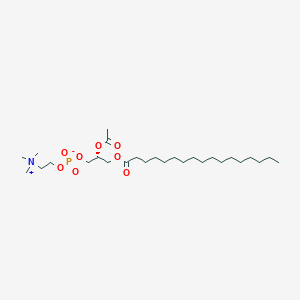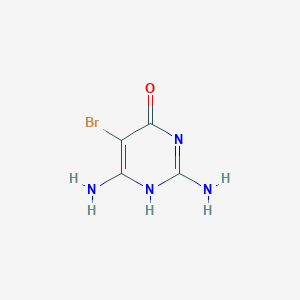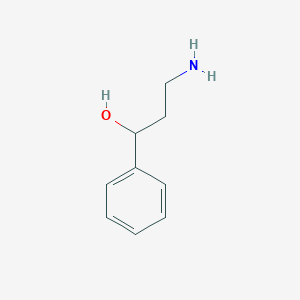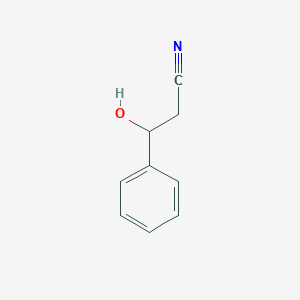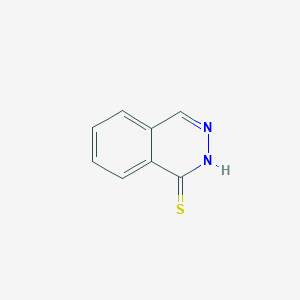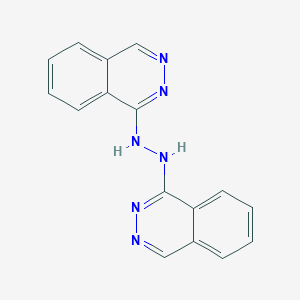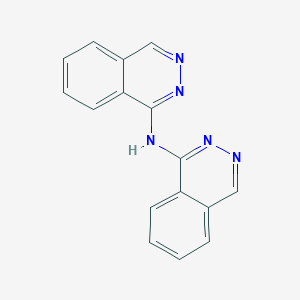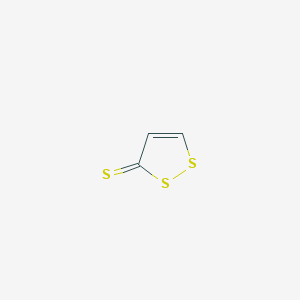
(Tetraaminophthalocyaninato)nickel(II)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Solvent Extraction of Metal Ions : Metal-free and nickel(II) phthalocyanines with four tetraazatrioxa macrotricycles, which include tetraaminophthalocyaninato nickel(II), are synthesized for potential use in solvent extraction of transition metal ions (Gök, Kantekin, Kılıçaslan, & Alp, 2007).
Electrochemical Oxidation of Chlorophenols : Electropolymerized nickel(II) phthalocyanine complexes show effectiveness in catalyzing the electrochemical oxidation of chlorophenols, indicating their potential in environmental applications (Agboola & Nyokong, 2007).
Supercapacitor Development : Nickel(II) tetraaminophthalocyanine modified multi-walled carbon nanotubes (MWCNTs) demonstrate superior supercapacitive properties, suggesting their use in high-frequency energy storage devices (Chidembo et al., 2010).
Improved Electrical Conductivity : Nickel phthalocyanine derivatives, including tetraaminophthalocyaninato nickel(II), show significantly enhanced electrical conductivity. This improvement is due to substitutions and iodine doping, making them useful in electronic applications (Achar & Jayasree, 2000; 1999).
Organic Electronics Application : Electrochemical deposition of nickel tetraamino-phthalocyanine on indium-tin oxide substrates is explored for its efficiency in organic electronics (Krzywiecki et al., 2021).
Nitric Oxide Detection in Biological Systems : Nickel-based sensors, including nickel phthalocyanine derivatives, are effective in detecting nitric oxide in biological media, such as human blood platelets and endothelial cells (Bedioui et al., 1997).
Temperature-Sensitive Electronic Devices : Nickel(II) phthalocyanine-tetrasulfonic acid tetrasodium salt-based sensors are potential candidates for temperature-sensitive electronic devices (Ahmad, Abdullah, & Sulaiman, 2012).
Photophysical and Photochemical Properties : Phthalocyanine derivatives, including those based on nickel(II), show promising photophysical and photochemical properties, making them suitable for applications in solar cells (Şen et al., 2016).
Nonlinear Optical Properties : Research on new organic compounds containing nickel(II) phthalocyanine derivatives indicates potential in the field of nonlinear optics (Hassan et al., 2019).
Safety And Hazards
Safety data sheets for “(Tetraaminophthalocyaninato)nickel(II)” suggest that it may pose certain hazards. In case of exposure, appropriate first aid measures should be taken, including moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, rinsing thoroughly with plenty of water for at least 15 minutes if it comes in contact with eyes, and consulting a physician .
Propiedades
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMLEICURSJLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N12Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123257-00-1 | |
| Record name | Poly[nickel(II)-4,4′,4′′,4′′′-tetraaminophthalocyanine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123257-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
631.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetraaminophthalocyaninato)nickel(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



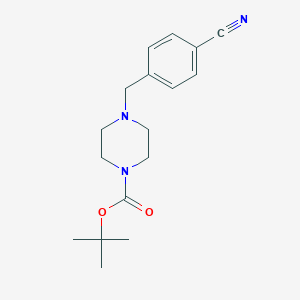
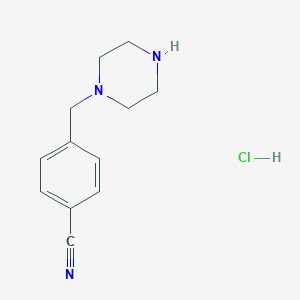
![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)
![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
